molecular formula C12H9N3O4S B2491274 2-(2-Nitrobenzamido)thiophene-3-carboxamide CAS No. 864941-01-5

2-(2-Nitrobenzamido)thiophene-3-carboxamide

Cat. No.: B2491274
CAS No.: 864941-01-5
M. Wt: 291.28
InChI Key: FEDRWMJMFDGZPI-UHFFFAOYSA-N
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Description

2-(2-Nitrobenzamido)thiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to a class of nitrothiophene carboxamides that have been identified as prodrugs, requiring activation by specific bacterial nitroreductase enzymes, such as NfsA and NfsB in E. coli , to exert their potent bactericidal effects . This mechanism offers a promising pathway for targeting specific bacterial pathogens. Research into structurally similar compounds has demonstrated potent activity against wild-type and multi-drug resistant clinical isolates of E. coli , Shigella spp., and Salmonella spp . Furthermore, through structure-based design, analogs in this chemical series have been optimized to reduce binding to the AcrAB-TolC efflux pump, a major contributor to multi-drug resistance in Gram-negative bacteria, thereby enhancing their antibacterial activity . Thiophene carboxamide derivatives are also widely explored for other biological activities, including antioxidant properties, making them versatile building blocks in agrochemical and pharmaceutical development . This product is intended for research applications, such as investigating new antibacterial mechanisms, studying efflux pump evasion strategies, and exploring structure-activity relationships (SAR). 2-(2-Nitrobenzamido)thiophene-3-carboxamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c13-10(16)8-5-6-20-12(8)14-11(17)7-3-1-2-4-9(7)15(18)19/h1-6H,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDRWMJMFDGZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Nitrobenzamido)thiophene-3-carboxamide typically involves the condensation of 2-nitrobenzoic acid with thiophene-3-carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-(2-Nitrobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(2-nitrobenzamido)thiophene-3-carboxamide exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains such as E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. The compound acts as a prodrug that requires activation by bacterial nitroreductases to exert its bactericidal effects.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
Klebsiella spp.16 µg/mL
Shigella spp.4 µg/mL
Salmonella spp.32 µg/mL

This effectiveness highlights its potential as a novel antibiotic candidate in the face of rising antibiotic resistance.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research on similar thiophene derivatives indicates that they can significantly reduce inflammation markers in various animal models. The proposed mechanism involves modulation of cytokine production and inhibition of pro-inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that 2-(2-nitrobenzamido)thiophene-3-carboxamide may possess anticancer properties. Its structure allows it to interact with specific molecular targets involved in cancer progression. Ongoing research aims to explore its therapeutic potential against various cancer types, focusing on the mechanisms by which it may inhibit tumor growth.

Industrial Applications

Beyond biological applications, this compound is also utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them valuable in the field of materials science.

Antibacterial Efficacy Study

A study published in Scientific Reports evaluated the antibacterial activity of nitrothiophene carboxamides against efflux-deficient strains of E. coli. The results demonstrated effective inhibition of bacterial growth, supporting the potential use of these compounds as new antibiotics.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of thiophene derivatives revealed that compounds similar to 2-(2-nitrobenzamido)thiophene-3-carboxamide significantly reduced inflammation markers in animal models, suggesting their potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzamido)thiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in modulating the compound’s interactions with biological targets .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: The target compound (20a) has a notably low yield (6%) compared to Compound 2 (67%) and A20 (91%), likely due to steric hindrance from the nitro group or challenges in coupling nitrobenzoic acid .
  • Thermal Stability : The nitro-substituted compound (20a) has a lower melting point than cyclohexenyl (223–226°C) or cyclopropane-containing analogs (203–205°C), suggesting weaker intermolecular interactions or reduced crystallinity .

Functional Group Impact on Bioactivity

Key Observations :

  • Antioxidant Activity: Cyanoacetamido derivatives (e.g., 92a) demonstrate superior radical scavenging due to electron-withdrawing cyano groups enhancing polarity . The nitro group in 20a may similarly participate in redox reactions but requires experimental validation.
  • Neurological Applications : JAMI1001A’s trifluoromethyl pyrazole moiety and tetrahydrobenzo[b]thiophene core contribute to its AMPA receptor modulation, a feature absent in 20a’s simpler structure .

Electronic and Spectroscopic Comparisons

  • Nitro vs.
  • Carboxamide Stability : All compounds exhibit strong C=O stretches (~1650–1680 cm⁻¹), but 20a’s nitro group may reduce hydrogen-bonding capacity compared to hydroxyl-containing analogs like A20 .

Biological Activity

2-(2-Nitrobenzamido)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a five-membered heterocyclic ring containing sulfur. The presence of both nitro and amido functional groups enhances its biological activity.

PropertyDetail
IUPAC Name2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide
Molecular FormulaC12H9N3O4S
Molecular Weight273.28 g/mol

Antimicrobial Activity

Research indicates that 2-(2-Nitrobenzamido)thiophene-3-carboxamide exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound functions as a prodrug requiring activation by bacterial nitroreductases, leading to bactericidal effects in vitro and efficacy in animal models .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
Klebsiella spp.16 µg/mL
Shigella spp.4 µg/mL
Salmonella spp.32 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. A study on thiophene derivatives reported that certain analogs exhibited significant activity in reducing inflammation in various animal models. The mechanism is believed to involve the modulation of cytokine production and inhibition of pro-inflammatory pathways .

Anticancer Potential

Preliminary studies suggest that 2-(2-Nitrobenzamido)thiophene-3-carboxamide may have anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer progression. Research is ongoing to explore its potential as a therapeutic agent against various cancer types .

The exact mechanism of action for 2-(2-Nitrobenzamido)thiophene-3-carboxamide remains under investigation. However, it is hypothesized that the nitro group can undergo bioreduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The thiophene ring likely plays a role in modulating these interactions.

Case Studies

  • Antibacterial Efficacy Study : In a study published in Scientific Reports, researchers evaluated the antibacterial activity of nitrothiophene carboxamides against efflux-deficient strains of E. coli. The results indicated that these compounds could effectively inhibit bacterial growth, supporting their potential use as novel antibiotics .
  • Anti-inflammatory Research : A study focused on the anti-inflammatory properties of thiophene derivatives showed that compounds similar to 2-(2-Nitrobenzamido)thiophene-3-carboxamide significantly reduced inflammation markers in animal models, suggesting their potential application in treating inflammatory diseases .

Q & A

Q. Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 7.8–8.2 ppm for nitroaromatic protons) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₀N₃O₄S) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Basic: How is the purity and stability of this compound validated under experimental conditions?

Answer:

  • Purity Assessment :
    • HPLC : A C18 column with UV detection (λ = 254 nm) monitors impurities; ≥98% purity is required for biological assays .
    • Melting Point Analysis : Sharp melting ranges (e.g., 210–215°C) indicate crystallinity and purity .
  • Stability Testing :
    • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–4 weeks. Monitor degradation via TLC or HPLC .
    • Solution Stability : Store in DMSO at –20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF, DCM) to enhance solubility of intermediates .
  • Catalyst Optimization : Replace EDC/HOBt with newer coupling agents (e.g., COMU) for higher efficiency in amide bond formation .
  • Temperature Control : Conduct nitrobenzamido coupling at 0–5°C to minimize side reactions (e.g., ring sulfonation) .
  • Scale-Up Adjustments : Switch batch reactors to flow chemistry systems for exothermic steps (e.g., thiophene ring formation) to improve safety and consistency .

Advanced: What strategies are used to elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Target Identification :
    • SPR/BLI Binding Assays : Screen against kinase libraries (e.g., JNK1) to identify interactions (KD < 10 µM suggests high affinity) .
    • Gene Knockdown (CRISPR) : Silence suspected targets (e.g., Pks13 for antimicrobial activity) and assess compound efficacy loss .
  • Pathway Analysis :
    • Western Blotting : Measure downstream biomarkers (e.g., phosphorylated JNK for kinase inhibition) .
    • Metabolomics : Track mycolic acid levels in M. tuberculosis to confirm Pks13 disruption .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

Answer:

  • Substituent Modifications :
    • Nitro Group Position : Compare 2-nitro vs. 3-nitro analogs; 2-nitro shows 5× higher JNK1 inhibition due to better H-bonding with Lys93 .
    • Thiophene Ring Expansion : Replace thiophene with cyclohepta[b]thiophene to improve hydrophobic interactions (e.g., IC₅₀ reduced from 26 µM to 8 µM in JNK1) .
  • Bioisosteric Replacement :
    • Swap carboxamide with trifluoromethyl group (logP ↑ by 1.5, enhancing BBB penetration) .
  • In Silico Modeling :
    • Use molecular docking (AutoDock Vina) to predict binding poses with JNK1’s ATP-binding site .

Advanced: How do researchers resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal Assays :
    • If a compound shows in vitro antimicrobial activity but fails in vivo, use a resazurin microplate assay (REMA) to confirm minimal inhibitory concentration (MIC) and rule out assay artifacts .
  • Batch Variability Analysis :
    • Compare NMR/HRMS data across labs to detect impurities (e.g., residual DMF suppressing activity by 30%) .
  • Target Engagement Validation :
    • Use CETSA (Cellular Thermal Shift Assay) to confirm binding to Pks13 in live mycobacteria .

Advanced: What methodologies assess the compound’s pharmacokinetic (PK) properties?

Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat); t₁/₂ < 30 min indicates rapid metabolism .
    • Caco-2 Permeability : Papp < 1 × 10⁻⁶ cm/s suggests poor oral absorption .
  • In Vivo PK :
    • Administer IV/PO in rodents; use LC-MS/MS to measure plasma concentrations. Optimize with PEGylation if AUC₀–24 < 500 ng·h/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.